3-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide

Catalog No.
S845218
CAS No.
900711-21-9
M.F
C13H12Cl2N4O3S
M. Wt
375.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulf...

CAS Number

900711-21-9

Product Name

3-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide

IUPAC Name

3-chloro-N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]propanamide

Molecular Formula

C13H12Cl2N4O3S

Molecular Weight

375.2 g/mol

InChI

InChI=1S/C13H12Cl2N4O3S/c14-8-7-13(20)16-9-1-3-10(4-2-9)23(21,22)19-12-6-5-11(15)17-18-12/h1-6H,7-8H2,(H,16,20)(H,18,19)

InChI Key

SIDRHZABIWHBME-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CCCl)S(=O)(=O)NC2=NN=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCl)S(=O)(=O)NC2=NN=C(C=C2)Cl

    Analytical Chemistry and Sensor Development

      Scientific Field: Analytical chemistry and sensor technology.

      Summary: Researchers explore its use as a sensor component. Its sulfonamide group may interact selectively with specific analytes.

      Methods: Immobilize the compound on sensor surfaces (e.g., electrodes, nanoparticles). Measure changes in electrical properties upon analyte binding.

      Results: Sensitivity, selectivity, and detection limits of the sensor are evaluated .

3-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide is a synthetic organic compound characterized by a complex structure that includes a chloro group, a sulfonamide moiety, and a pyridazine derivative. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique functional groups, which can interact with various biological targets .

Typical of amides and sulfonamides. Key reactions include:

  • Nucleophilic Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may undergo hydrolysis, yielding the corresponding carboxylic acid and amine.
  • Sulfonamide Reactions: The sulfonamide group can participate in reactions such as sulfonylation or coupling with other amines, expanding its utility in synthetic pathways.

Research indicates that compounds similar to 3-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide exhibit significant biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in disease processes, making it a candidate for drug development targeting particular pathways .
  • Anti-inflammatory Properties: Compounds with similar structures have been investigated for their potential to reduce inflammation in various models .

The synthesis of 3-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide typically involves multi-step organic reactions:

  • Formation of Sulfonamide: A sulfonyl chloride reacts with an amine to form the sulfonamide linkage.
  • Chlorination: The introduction of the chloro group can be achieved through electrophilic aromatic substitution on a phenolic precursor.
  • Amide Formation: The final step involves coupling the sulfonamide with an appropriate propanamide under suitable conditions, often using coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the reaction .

This compound has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery focused on infectious diseases or inflammatory conditions.
  • Research Tool: It can be utilized in biochemical assays to study enzyme inhibition or cellular responses in various biological systems .
  • Chemical Probe: Its unique structure makes it suitable for probing biological pathways and mechanisms.

Several compounds share structural features with 3-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide. Here are some examples:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
6-ChloropyridazineContains a chlorinated pyridazine ringAntimicrobial propertiesDirectly related structure
N-(4-Aminophenyl)sulfonamideSulfonamide group attached to an aniline derivativeAntibacterial effectsSimpler structure without halogen substitutions
4-Chloro-N-(pyridin-2-yl)sulfonamidePyridine instead of pyridazinePotential anti-inflammatory effectsDifferent heterocyclic structure

The uniqueness of 3-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide lies in its specific combination of functional groups, which may confer distinct biological activities and interaction profiles compared to these similar compounds .

XLogP3

1.4

Dates

Last modified: 08-16-2023

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